methyl 4-(3-chloro-4-fluorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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Description
Methyl 4-(3-chloro-4-fluorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C16H10ClF2NO4S and its molecular weight is 385.77. The purity is usually 95%.
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Biological Activity
Methyl 4-(3-chloro-4-fluorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (CAS Number: 1291864-79-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C16H10ClF2NO4S with a molecular weight of 385.8 g/mol. The structure features a benzothiazine core, which is known for various pharmacological activities.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₀ClF₂NO₄S |
Molecular Weight | 385.8 g/mol |
CAS Number | 1291864-79-3 |
Anticancer Properties
Recent studies have indicated that derivatives of benzothiazine compounds exhibit significant anticancer properties. For instance, fluorinated benzothiazoles have been shown to possess potent antiproliferative activity against various cancer cell lines. The mechanism often involves the induction of cytochrome P450 enzymes, which can lead to the formation of reactive metabolites that bind to DNA and inhibit cell growth .
In particular, this compound has been evaluated for its cytotoxic effects in vitro. Preliminary findings suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. The presence of the 3-chloro-4-fluorophenyl moiety has been linked to enhanced inhibitory activity against certain kinases and other therapeutic targets. For example, studies report IC50 values for related compounds that highlight their effectiveness in inhibiting specific enzymes involved in cancer progression .
Case Studies
- In Vitro Studies : In a study examining the effects of various benzothiazine derivatives on cancer cell lines, this compound was found to significantly reduce cell viability in breast cancer cells compared to control groups .
- Mechanistic Insights : Another research effort focused on understanding the metabolic pathways involved in the compound's action revealed that it induces specific cytochrome P450 enzymes associated with drug metabolism, suggesting a complex interaction with cellular pathways that could be exploited for therapeutic purposes .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Benzothiazine Core : This is achieved through cyclization reactions involving thiophenols and carboxylic acid derivatives.
- Fluorination : Electrophilic fluorination introduces fluorine atoms into the aromatic ring.
- Chlorination and Methyl Substitution : These steps are performed using standard halogenation techniques followed by nucleophilic substitution reactions.
Properties
IUPAC Name |
methyl 4-(3-chloro-4-fluorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF2NO4S/c1-24-16(21)15-8-20(10-3-4-12(19)11(17)7-10)13-6-9(18)2-5-14(13)25(15,22)23/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMRXXYOTBSWAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)F)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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